IVMT-Rx-3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

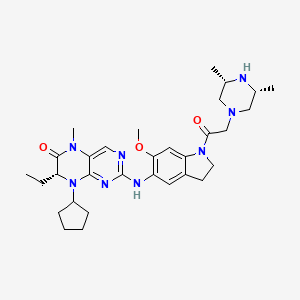

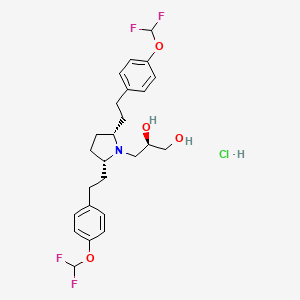

IVMT-Rx-3 is a chemical compound that serves as an inhibitor of the syndecan binding protein’s targeting of the PDZ1 and PDZ2 domains of melanoma differentiation-associated gene-9/syntenin. It effectively blocks the interaction between melanoma differentiation-associated gene-9/syntenin and Src, diminishes nuclear factor kappa-light-chain-enhancer of activated B cells activation, and suppresses matrix metalloproteinase-2 and matrix metalloproteinase-9 expression, thereby inhibiting melanoma metastasis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

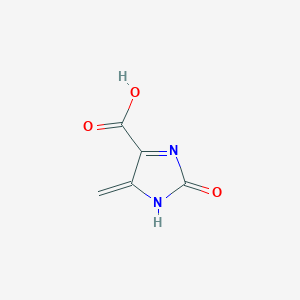

IVMT-Rx-3 is synthesized through a fragment-based drug discovery approach. The inhibitor of the PDZ1 domain is joined to the second PDZ binding peptide (TNYYFV) with a polyethylene glycol linker, resulting in this compound that engages both PDZ domains of melanoma differentiation-associated gene-9/syntenin .

Industrial Production Methods

The industrial production methods for this compound involve standard organic synthesis techniques, including high-performance liquid chromatography, liquid chromatography-mass spectrometry, and nuclear magnetic resonance for confirming synthesis .

Análisis De Reacciones Químicas

Types of Reactions

IVMT-Rx-3 undergoes various types of reactions, including:

Substitution Reactions: Involving the replacement of functional groups.

Oxidation and Reduction Reactions: Affecting the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Polyethylene glycol: Used as a linker.

High-performance liquid chromatography solvents: For purification.

Nuclear magnetic resonance solvents: For structural confirmation.

Major Products Formed

The major products formed from the reactions involving this compound are primarily the inhibition complexes with melanoma differentiation-associated gene-9/syntenin, leading to reduced activation of nuclear factor kappa-light-chain-enhancer of activated B cells and suppression of matrix metalloproteinase-2 and matrix metalloproteinase-9 expression .

Aplicaciones Científicas De Investigación

IVMT-Rx-3 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying protein-protein interactions.

Biology: Investigated for its role in inhibiting melanoma metastasis.

Medicine: Potential therapeutic applications in treating melanoma and other cancers that overexpress melanoma differentiation-associated gene-9/syntenin.

Industry: Utilized in the development of novel therapeutic strategies targeting melanoma and other cancers

Mecanismo De Acción

IVMT-Rx-3 exerts its effects by disrupting the interactions between melanoma differentiation-associated gene-9/syntenin and Src. This deactivation of nuclear factor kappa-light-chain-enhancer of activated B cells suppresses invasion and angiogenesis-associated genes, blocking tumor cell migration. Additionally, this compound inhibits the expression of nuclear factor kappa-light-chain-enhancer of activated B cells-dependent inflammatory cytokines, boosting anti-tumor immunity .

Comparación Con Compuestos Similares

Similar Compounds

PDZ1i: An inhibitor of the PDZ1 domain that effectively blocks cancer invasion in vitro and in vivo.

PDZ2 selective peptide: Targets the PDZ2 domain of melanoma differentiation-associated gene-9/syntenin.

Uniqueness of IVMT-Rx-3

This compound is unique in its ability to simultaneously engage both PDZ domains of melanoma differentiation-associated gene-9/syntenin, providing enhanced antimetastatic activities compared to other inhibitors that target only one domain .

Propiedades

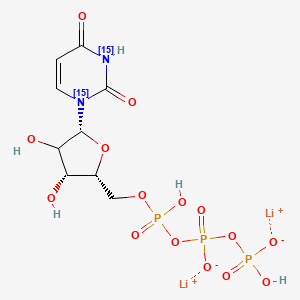

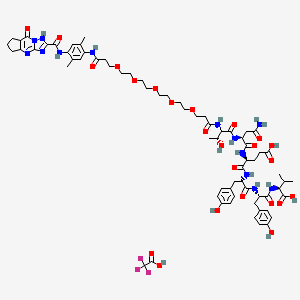

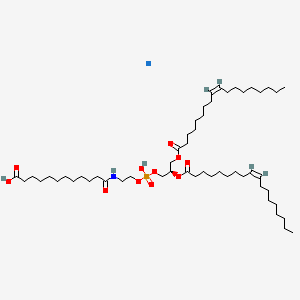

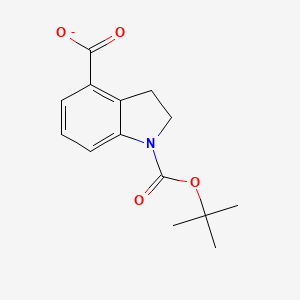

Fórmula molecular |

C69H90F3N13O24 |

|---|---|

Peso molecular |

1542.5 g/mol |

Nombre IUPAC |

(4S)-4-[[(2S)-4-amino-2-[[(2S,3R)-2-[3-[2-[2-[2-[2-[3-[2,5-dimethyl-4-[(2-oxo-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-11-carbonyl)amino]anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C67H89N13O22.C2HF3O2/c1-36(2)56(66(96)97)77-62(92)50(34-41-11-15-43(83)16-12-41)73-60(90)49(33-40-9-13-42(82)14-10-40)72-59(89)46(17-18-55(87)88)70-61(91)51(35-52(68)84)74-63(93)57(39(5)81)76-54(86)20-22-99-24-26-101-28-30-102-29-27-100-25-23-98-21-19-53(85)69-47-31-38(4)48(32-37(47)3)71-64(94)58-78-67-75-45-8-6-7-44(45)65(95)80(67)79-58;3-2(4,5)1(6)7/h9-16,31-32,36,39,46,49-51,56-57,81-83H,6-8,17-30,33-35H2,1-5H3,(H2,68,84)(H,69,85)(H,70,91)(H,71,94)(H,72,89)(H,73,90)(H,74,93)(H,76,86)(H,77,92)(H,87,88)(H,96,97)(H,75,78,79);(H,6,7)/t39-,46+,49+,50+,51+,56+,57+;/m1./s1 |

Clave InChI |

YNZDNUMEGIYURC-MXAJGPDHSA-N |

SMILES isomérico |

CC1=CC(=C(C=C1NC(=O)C2=NC3=NC4=C(CCC4)C(=O)N3N2)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](C(C)C)C(=O)O.C(=O)(C(F)(F)F)O |

SMILES canónico |

CC1=CC(=C(C=C1NC(=O)C2=NC3=NC4=C(CCC4)C(=O)N3N2)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(C(C)C)C(=O)O.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetic acid;(6'-acetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12369607.png)

![dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[3,6-dideuterio-2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12369611.png)

![3-[4-[4-(4-Fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one](/img/structure/B12369639.png)

![2-[2-[7-[(2R)-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl]heptanoyl]hydrazinyl]-2-oxoacetic acid](/img/structure/B12369663.png)